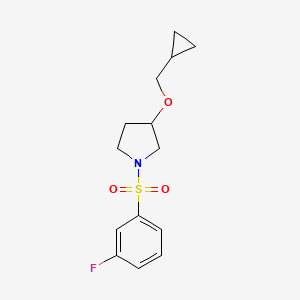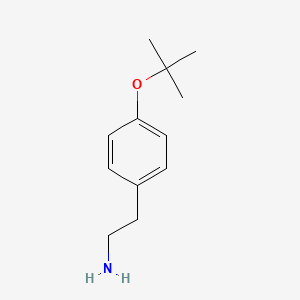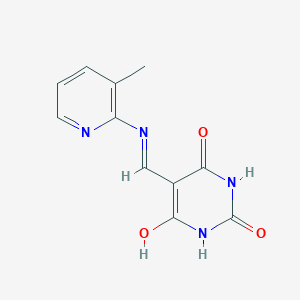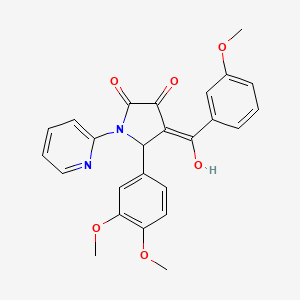
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound with a linear formula of C19H21ClF2N4O . It is related to a compound (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide with a linear formula of C24H25ClFN5O2 .
Physical And Chemical Properties Analysis
The compound(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a solid at room temperature. It should be stored in a dry place, sealed, and kept at temperatures between 2-8°C .
科学的研究の応用
Tyrosinase Inhibition
Tyrosinase: is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders. The 3-chloro-4-fluorophenyl motif in the compound has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus . These inhibitors can potentially be used in pharmaceutical and cosmetic applications to treat hyperpigmentation and related skin conditions.
Antimelanogenic Agents
The compound’s ability to inhibit tyrosinase also makes it a candidate for antimelanogenic agents. These agents can prevent the overproduction of melanin, which is associated with skin disorders and neurodegeneration in Parkinson’s disease . The compound could be used to develop treatments that modulate melanin production in humans.
Neurodegenerative Disease Research
The accumulation of melanin in neurons is associated with neurodegeneration, particularly in Parkinson’s disease. By inhibiting tyrosinase, the compound could help in studying the role of melanin in neurodegenerative diseases and potentially lead to the development of therapeutic agents .
Molecular Modelling and Docking Studies
The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it useful for molecular modelling and docking studies. These studies can help understand the mechanisms of enzyme inhibition and facilitate the design of more effective inhibitors .
Synthetic Chemistry
In synthetic chemistry, the compound can be used as a building block to create a variety of chemotypes with the 3-chloro-4-fluorophenyl fragment. This can lead to the discovery of new compounds with potential biological activities .
Photoprotectant Development
Since melanin has a role as a photoprotectant, the compound could be used in the development of new photoprotective agents. By modulating tyrosinase activity, it might be possible to control melanin synthesis and create products that protect against UV radiation .
作用機序
Target of Action
The primary target of this compound, also known as F-15599, is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the modulation of various physiological and neurological processes, including mood, anxiety, sleep, and cognition .
Mode of Action
F-15599 acts as a highly selective post-synaptic 5-HT1A receptor agonist . This means it binds to these receptors and stimulates their activity. The compound preferentially activates post-synaptic 5-HT1A receptors in the frontal cortex, which may translate to an improved profile of therapeutic activity for mood disorders .
Biochemical Pathways
The activation of 5-HT1A receptors by F-15599 can influence several biochemical pathways. . Generally, the activation of 5-HT1A receptors can lead to the inhibition of adenylyl cyclase, decreased production of cyclic AMP, and reduced protein kinase A activity. These changes can affect various downstream effects, including the modulation of ion channels and the regulation of gene transcription .
Result of Action
The activation of post-synaptic 5-HT1A receptors by F-15599 can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing rates, influence neurotransmitter release, and alter neuronal excitability . These changes can potentially alleviate symptoms of mood disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of F-15599. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the 5-HT1A receptors . .
特性
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O/c22-17-11-14(5-6-18(17)24)26-20-15-10-13(23)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRQQPRIEXMGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2917955.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)

![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)